3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione
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Overview
Description
3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione is an organic compound with a unique structure characterized by a naphthalene ring substituted with a dimethyl-sulfanylidene group and three keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione typically involves the reaction of naphthalene derivatives with sulfur-containing reagents under controlled conditions. One common method involves the use of dimethyl sulfide and a suitable oxidizing agent to introduce the dimethyl-sulfanylidene group onto the naphthalene ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to ensure the final product meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto groups to hydroxyl groups or other reduced forms.
Substitution: The dimethyl-sulfanylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets and modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methyl-sulfanylidene)-naphthalene-1,2,4-trione
- 3-(Ethyl-sulfanylidene)-naphthalene-1,2,4-trione
- 3-(Propyl-sulfanylidene)-naphthalene-1,2,4-trione
Uniqueness
3-(Dimethyl-sulfanylidene)-naphthalene-1,2,4-trione is unique due to the presence of the dimethyl-sulfanylidene group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds, which may have different alkyl groups or substitution patterns, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
5270-89-3 |
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Molecular Formula |
C12H10O3S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
3-(dimethyl-λ4-sulfanylidene)naphthalene-1,2,4-trione |
InChI |
InChI=1S/C12H10O3S/c1-16(2)12-10(14)8-6-4-3-5-7(8)9(13)11(12)15/h3-6H,1-2H3 |
InChI Key |
QMUFWIMRBHQCQD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=C1C(=O)C2=CC=CC=C2C(=O)C1=O)C |
Origin of Product |
United States |
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